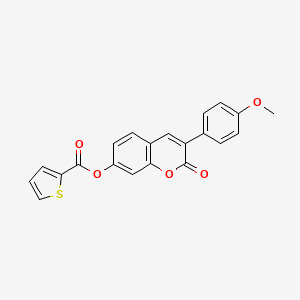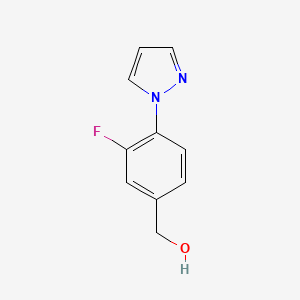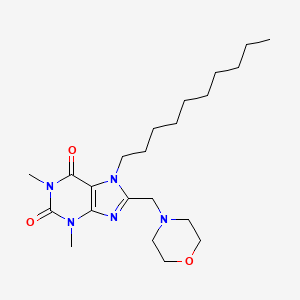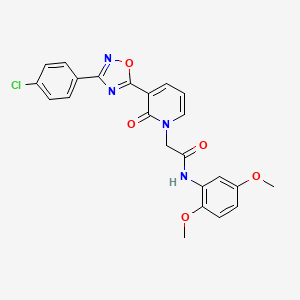
N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain, inflammation, and fever. It was first synthesized in the 1960s by Ciba-Geigy, a Swiss pharmaceutical company, and has since become one of the most commonly prescribed drugs worldwide. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body.
作用機序
N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain in the body.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been shown to decrease the expression of adhesion molecules, which play a key role in the inflammatory response. These effects contribute to the anti-inflammatory and analgesic properties of this compound.
実験室実験の利点と制限
N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. In addition, it has a well-established mechanism of action and has been extensively studied, making it a reliable tool for studying inflammation and pain. However, this compound also has some limitations. It has been shown to have variable effects in different animal models, which can make it difficult to interpret results. In addition, its effects on the immune system can be complex and may require careful consideration in experimental design.
将来の方向性
There are a number of future directions for research on N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide. One area of interest is the potential use of this compound in cancer treatment. Studies have shown that this compound can inhibit the growth of certain types of cancer cells, and there is interest in exploring its use in combination with other cancer therapies. Another area of interest is the development of new formulations of this compound that can improve its bioavailability and reduce side effects. Finally, there is interest in exploring the potential use of this compound in the treatment of chronic pain conditions, such as fibromyalgia and neuropathic pain.
合成法
The synthesis of N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide involves a multi-step process that begins with the reaction of 3,5-dichlorophenyl acetic acid with thionyl chloride to form 3,5-dichlorophenyl acetyl chloride. This intermediate is then reacted with 2-amino-cyclohexanone to form the corresponding amide. The final step involves the addition of acetic anhydride to the amide to form this compound.
科学的研究の応用
N-(3,5-dichlorophenyl)-2-(cyclohexylcarbonylamino)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gout. In addition, this compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
特性
IUPAC Name |
N-[2-(3,5-dichloroanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c16-11-6-12(17)8-13(7-11)19-14(20)9-18-15(21)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZVIDCZAAUICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2703701.png)

![N-[(2-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2703704.png)


![2-(benzo[d]isoxazol-3-yl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2703708.png)

![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2703715.png)

![Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2703719.png)
![N-[1-(2-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2703720.png)

